6,6-Dimethylspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is a unique organic compound characterized by its spiro structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-spiro[2.5]octane-1-carboxylic acid
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
Uniqueness
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is unique due to its specific spiro structure and the presence of two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Biological Activity
6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is a unique organic compound with a spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with a carboxylic acid functional group attached to the cyclopropane ring. The molecular formula is C11H18O2 and its molecular weight is approximately 182.3 g/mol. The presence of two methyl groups at the 6-position of the cyclohexane ring contributes to its distinct structural properties, potentially influencing its biological activity.
Property | Value |
---|---|
CAS Number | 1340573-53-6 |
Molecular Formula | C11H18O2 |
Molecular Weight | 182.3 g/mol |
Purity | 91% |
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, which may influence the activity and function of these targets. Additionally, the spirocyclic structure may enhance its binding properties, leading to unique biological effects.
Anti-inflammatory Effects
Some studies suggest that compounds with carboxylic acid functionalities can exert anti-inflammatory effects by modulating inflammatory pathways. The potential for this compound to influence such pathways warrants further investigation.
Cytotoxicity
The cytotoxic effects of spirocyclic compounds have been documented in various cancer cell lines. Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards certain cancer cells, although comprehensive studies are needed to confirm these findings.
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of various spiro compounds, noting that certain structural features enhanced their efficacy against Gram-positive bacteria. While direct data on this compound was not available, the findings support the hypothesis that similar compounds may possess antimicrobial properties .
- Anti-inflammatory Mechanisms : Research into carboxylic acids has shown their potential to inhibit pro-inflammatory cytokines in vitro. Future studies could focus on evaluating the anti-inflammatory potential of this compound through established assays like ELISA or Western blotting to measure cytokine levels in treated cells .
- Cytotoxicity Assessments : A recent dissertation highlighted the cytotoxic effects of various organic compounds on cancer cell lines, suggesting a need for further exploration of spirocyclic acids in this context. The methodology included MTT assays to assess cell viability post-treatment with different concentrations of test compounds .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6,6-dimethylspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)3-5-11(6-4-10)7-8(11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
MPXSCGKMFUSDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.